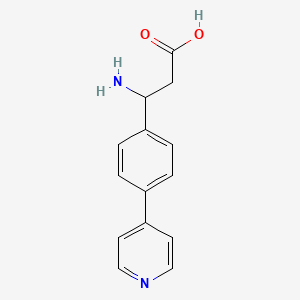

B-amino-4-(4-pyridinyl)-benzenepropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

B-amino-4-(4-pyridinyl)-benzenepropanoic acid, also known as BAPBPA , is a chemical compound with the following structural formula:

C15H14N2O2

.

Synthesis Analysis

The synthesis of BAPBPA involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Notably, the pyridine ring plays a crucial role in the synthesis, as it contributes to the compound’s aromaticity and reactivity.

Molecular Structure Analysis

BAPBPA exhibits a planar structure due to the conjugation of its aromatic rings. The amino group at the β-position enhances its basicity, making it a potential ligand for metal complexes. The benzene ring provides stability, while the pyridine ring imparts unique electronic properties.

Chemical Reactions Analysis

BAPBPA participates in various chemical reactions:

- Acid-Base Reactions : The amino group can act as a base, accepting protons from acids.

- Substitution Reactions : The pyridine ring undergoes nucleophilic substitution reactions.

- Metal Complex Formation : BAPBPA can coordinate with transition metals to form stable complexes.

Physical And Chemical Properties Analysis

- Melting Point : BAPBPA melts at approximately 180°C .

- Solubility : It is moderately soluble in organic solvents like acetone and ethanol .

- Color : BAPBPA appears as a white crystalline powder .

Safety And Hazards

- Toxicity : BAPBPA’s toxicity profile remains an area of study. Researchers should assess its effects on living organisms.

- Handling Precautions : Use appropriate protective gear when handling BAPBPA due to its potential health hazards.

Orientations Futures

- Biological Studies : Investigate BAPBPA’s interactions with biological targets.

- Drug Development : Explore its potential as a drug candidate or ligand.

- Materials Science : Assess its applications in materials and catalysis.

: ChemSpider - B-amino-4-(4-pyridinyl)-benzenepropanoic acid

: PubChem - CID 1116

Propriétés

IUPAC Name |

3-amino-3-(4-pyridin-4-ylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-13(9-14(17)18)12-3-1-10(2-4-12)11-5-7-16-8-6-11/h1-8,13H,9,15H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFLDVFWDYGUIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

B-amino-4-(4-pyridinyl)-benzenepropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone](/img/structure/B2778610.png)

![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2778611.png)

![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2778614.png)

![6-(3-Fluorophenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2778615.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2778617.png)

![ethyl (2E)-2-[(R)-tert-butylsulfinyl]iminoacetate](/img/structure/B2778618.png)

![5-(3-chlorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2778626.png)

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2778627.png)